- Recyclable Silver-Catalyzed Selective Hydrogenation of Imides to Primary Amines via Dual C-N Bond Cleavage, Organic Letters, 2023, 25(17), 3066-3071

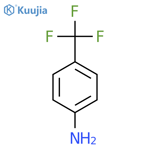

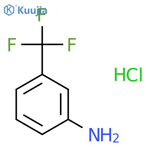

Cas no 90774-69-9 (4-Aminobenzotrifluoride hydrochloride)

90774-69-9 structure

Nome del prodotto:4-Aminobenzotrifluoride hydrochloride

Numero CAS:90774-69-9

MF:C7H7ClF3N

MW:197.585391283035

MDL:MFCD00007897

CID:91024

PubChem ID:24850424

4-Aminobenzotrifluoride hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-Aminobenzotrifluoride hydrochloride

- 4-(Trifluoromethyl)aniline hydrochloride

- 4-(Trifluoromethyl)anilinium Chloride

- p-(Trifluoromethyl)aniline hydrochloride

- p-(Trifluoromethyl)anilinium chloride

- 4-(TrifluoroMethyl)aniline (hydrochloride)

- 4-(trifluoromethyl)aniline;hydrochloride

- 4-(trifluoromethyl)phenylamine, chloride

- PubChem2816

- C7H7ClF3N

- Benzenamine, 4-(trifluoromethyl)-, hydrochloride

- 4-Aminobenzotrifluoride, HCl

- CZGDYZDUMJDQSD-UHFFFAOYSA-N

- SBB051729

- PC0695

- 2810AF

- 4-aminobenzot

- Benzenamine, 4-(trifluoromethyl)-, hydrochloride (9CI)

- 4-(Trifluoromethyl)aniline hydrochloride, alpha,alpha,alpha-Trifluoro-p-toluidine hydrochloride

- T3833

- 4-aminobenzotrifluoride, hydrochloride

- DB-057225

- 4-(Trifluoromethyl)aniline hydrochloride, 97%

- DTXSID60238261

- CS-0008093

- AKOS015849490

- 4-Trifluoromethyl-phenylammonium chloride

- D72462

- a,a,a-Trifluoro-p-toluidine hydrochloride

- EINECS 292-679-7

- SCHEMBL2130181

- 90774-69-9

- P-trifluoromethylaniline hydrochloride

- 4-(Trifluoromethyl)anilinehydrochloride

- MFCD00007897

- 4-trifluoromethylaniline hydrochloride

- CS-15643

-

- MDL: MFCD00007897

- Inchi: 1S/C7H6F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H,11H2;1H

- Chiave InChI: CZGDYZDUMJDQSD-UHFFFAOYSA-N

- Sorrisi: Cl.FC(C1C=CC(N)=CC=1)(F)F

- BRN: 3629991

Proprietà calcolate

- Massa esatta: 197.02200

- Massa monoisotopica: 197.022

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 12

- Conta legami ruotabili: 0

- Complessità: 124

- Conteggio di unità legate in modo Covalent: 2

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 26

- Carica superficiale: 0

- Conta Tautomer: niente

- XLogP3: niente

Proprietà sperimentali

- Colore/forma: Polvere bianca

- Punto di fusione: 202°C(lit.)

- Punto di ebollizione: 190°Cat760mmHg

- Punto di infiammabilità: 85℃

- PSA: 26.02000

- LogP: 3.67080

- Sensibilità: Hygroscopic

- Solubilità: Non determinato

4-Aminobenzotrifluoride hydrochloride Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:2811

- WGK Germania:3

- Codice categoria di pericolo: 20/21/22-36/37/38

- Istruzioni di sicurezza: S26-S37/39

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:6.1

- Frasi di rischio:R36/37/38

4-Aminobenzotrifluoride hydrochloride Dati doganali

- CODICE SA:2921420090

- Dati doganali:

Codice doganale cinese:

2921420090Panoramica:

2921420090 Altri derivati dell'anilina e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

HS:2921420090 derivati anilina e loro sali IVA:17,0% aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

4-Aminobenzotrifluoride hydrochloride Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D749182-5g |

4-AMINOBENZOTRIFLUORIDE HYDROCHLORIDE |

90774-69-9 | 95+% | 5g |

$85 | 2024-06-07 | |

| eNovation Chemicals LLC | D749182-25g |

4-AMINOBENZOTRIFLUORIDE HYDROCHLORIDE |

90774-69-9 | 95+% | 25g |

$180 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078101-100mg |

4-(Trifluoromethyl)aniline (hydrochloride) |

90774-69-9 | 98% | 100mg |

¥42.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078101-250mg |

4-(Trifluoromethyl)aniline (hydrochloride) |

90774-69-9 | 98% | 250mg |

¥98.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078101-5g |

4-(Trifluoromethyl)aniline (hydrochloride) |

90774-69-9 | 98% | 5g |

¥357.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078101-25g |

4-(Trifluoromethyl)aniline (hydrochloride) |

90774-69-9 | 98% | 25g |

¥1092.00 | 2024-04-25 | |

| TRC | A638713-50mg |

4-Aminobenzotrifluoride hydrochloride |

90774-69-9 | 50mg |

$ 50.00 | 2022-06-07 | ||

| TRC | A638713-100mg |

4-Aminobenzotrifluoride hydrochloride |

90774-69-9 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Fluorochem | 013906-100g |

4-Aminobenzotrifluoride hydrochloride |

90774-69-9 | 97% | 100g |

£75.00 | 2022-03-01 | |

| TRC | A638713-500mg |

4-Aminobenzotrifluoride hydrochloride |

90774-69-9 | 500mg |

$ 80.00 | 2022-06-07 |

4-Aminobenzotrifluoride hydrochloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Silver , Titania Solvents: 1,4-Dioxane ; 12 h, 40 bar, 150 °C; 150 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

Riferimento

- A novel approach for the synthesis of biologically important N-aryl amides with arenediazonium salts, Synthesis, 2014, 46(21), 2951-2956

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Pyridinium, 1-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1,1-trifluoromethanesulfonate… Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 90 min

1.2 Reagents: Piperidine ; 14 h, rt

1.2 Reagents: Piperidine ; 14 h, rt

Riferimento

- Pyridyl Radical Cation for C-H Amination of Arenes, Angewandte Chemie, 2019, 58(2), 526-531

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Pinacolborane Catalysts: 2757683-80-8 Solvents: Benzene-d6 ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Deoxygenation of Nitrous Oxide and Nitro Compounds Using Bis(N-Heterocyclic Silylene)Amido Iron Complexes as Catalysts, Angewandte Chemie, 2022, 61(7),

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one O-(phenylsulfonyl)oxime Solvents: Chlorobenzene ; 1 h, 0 °C

1.2 Solvents: Water ; pH 9, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; 0 °C; 0.5 h, rt

1.2 Solvents: Water ; pH 9, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; 0 °C; 0.5 h, rt

Riferimento

- Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime, Organic Letters, 2004, 6(24), 4619-4621

Metodo di produzione 6

Condizioni di reazione

1.1 Catalysts: Thionyl chloride Solvents: Methanol ; 2.5 h, reflux

Riferimento

- A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2, Research on Chemical Intermediates, 2012, 38(1), 77-89

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; pH 1 - 2, 0 °C

Riferimento

- Seven-Membered Azabridged Neonicotinoids: Synthesis, Crystal Structure, Insecticidal Assay, and Molecular Docking Studies, Journal of Agricultural and Food Chemistry, 2014, 62(46), 11070-11079

4-Aminobenzotrifluoride hydrochloride Raw materials

- 4'-(Trifluoromethyl)acetanilide

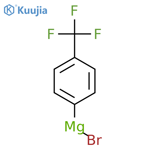

- Bromo[4-(trifluoromethyl)phenyl]magnesium

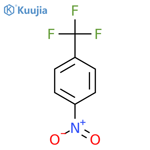

- 1-Nitro-4-(trifluoromethyl)benzene

- 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione

- P-trifluoromethylaniline

4-Aminobenzotrifluoride hydrochloride Preparation Products

4-Aminobenzotrifluoride hydrochloride Letteratura correlata

-

1. Mechanosynthesis of amides in the total absence of organic solvent from reaction to product recoveryThomas-Xavier Métro,Julien Bonnamour,Thomas Reidon,Jordi Sarpoulet,Jean Martinez,Frédéric Lamaty Chem. Commun. 2012 48 11781

90774-69-9 (4-Aminobenzotrifluoride hydrochloride) Prodotti correlati

- 25753-22-4(2,4,6-Tris(trifluoromethyl)aniline)

- 87617-23-0(4-Methyl-2-(trifluoromethyl)aniline)

- 328-74-5(3,5-Di(trifluoromethyl)aniline)

- 368-53-6(3,5-Diaminobenzotrifluoride)

- 367-71-5(2,4-bis(trifluoromethyl)aniline)

- 96100-12-8(3-methyl-5-(trifluoromethyl)aniline)

- 313-13-3(2,6-Bis(trifluoromethyl)aniline)

- 455-14-1(P-trifluoromethylaniline)

- 2228520-37-2(tert-butyl 2-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate)

- 50885-01-3(2-Amino-3-fluorobutyric acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:90774-69-9)4-Aminobenzotrifluoride hydrochloride

Purezza:99%

Quantità:25g

Prezzo ($):251.0